5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

physicochemical profiling drug-likeness solubility prediction

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1565045-68-2) is a fluorinated, heteroaryl-substituted 1,2,4-oxadiazole that carries a carboxylic acid functionality directly on the oxadiazole ring. Its molecular weight is 209.13 g/mol and the computed XLogP3 is 0.7, placing it in a notably hydrophilic region of chemical space compared to simple phenyl- or substituted-pyridinyl analogs.

Molecular Formula C8H4FN3O3
Molecular Weight 209.13 g/mol
Cat. No. B13325330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H4FN3O3
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H4FN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
InChIKeyWNCINNPGGOXRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: A Distinct Fluorinated Heterocyclic Building Block for Drug Discovery


5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1565045-68-2) is a fluorinated, heteroaryl-substituted 1,2,4-oxadiazole that carries a carboxylic acid functionality directly on the oxadiazole ring [1]. Its molecular weight is 209.13 g/mol and the computed XLogP3 is 0.7, placing it in a notably hydrophilic region of chemical space compared to simple phenyl- or substituted-pyridinyl analogs [1]. The compound serves as a versatile medicinal chemistry intermediate, enabling amide coupling, esterification, or further heterocycle elaboration at the carboxylic acid handle [1].

Why 1,2,4-Oxadiazole-3-carboxylic Acid Analogs Cannot Be Interchanged—Quantitative Property Differences


Despite a shared 1,2,4-oxadiazole-3-carboxylic acid core, structurally proximate analogs display marked divergences in the key physicochemical determinants that govern bioavailability, target engagement, and assay reproducibility. For example, exchanging the 5-fluoropyridin-3-yl group of the target compound for a 4-fluorophenyl moiety elevates the measured LogP from 0.7 to 2.26 [1][2], while repositioning the fluorine from the pyridine 5- to the 3-position alters the predicted pKa by more than two log units [1][3]. Such shifts change ionization state at physiological pH, modify hydrogen-bonding capacity, and can reorder SAR trends that a research team relies on for lead optimization. Consequently, direct substitution of one analog for another in a chemical series or synthetic route without re-profiling is not scientifically defensible.

Quantitative Differentiation Evidence for 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid


Lipophilicity: ΔLogP = –1.56 Versus the 4-Fluorophenyl Analog

The target compound exhibits a computed XLogP3 of 0.7 [1]. The closest commercially available phenyl analog, 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, has a reported LogP of 2.26 [2]. The resulting difference of –1.56 log units indicates that the target compound is approximately 36-fold more hydrophilic, which is expected to confer higher aqueous solubility and lower non-specific protein binding.

physicochemical profiling drug-likeness solubility prediction

Acidity: ΔpKa = –2.27 Versus the 3-Fluoropyridin-4-yl Regioisomer

The predicted pKa of the target carboxylic acid is 2.51 [1], whereas the regioisomer 5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a predicted pKa of 4.78 [2]. This ΔpKa of –2.27 indicates that the target compound is >99% ionized at pH 4, while the 3-fluoro regioisomer reaches comparable ionization only above pH 6. The earlier ionization facilitates salt formation with weak bases and enhances solubility at mildly acidic pH values relevant to certain formulation or assay conditions.

ionization state salt formation permeability

Hydrogen-Bond Acceptor Count: 7 vs 6 for the 4-Fluorophenyl Analog

PubChem lists 7 hydrogen-bond acceptors for the target compound, a value that includes the lone pairs on the pyridine nitrogen, the oxadiazole heteroatoms, and the fluorine substituent [1]. The 5-(4-fluorophenyl) analog possesses only 6 hydrogen-bond acceptors because it lacks the pyridine nitrogen [2]. The extra acceptor enables additional polar interactions with protein backbones or structured water networks, which can be decisive for binding affinity in targets that rely on hydrogen-bond-driven recognition.

hydrogen bonding target engagement molecular recognition

Polar Surface Area: 89.1 Ų Versus 76.2 Ų for the 4-Fluorophenyl Analog

The topological polar surface area (tPSA) of the target compound is 89.1 Ų [1], compared to 76.2 Ų for the 4-fluorophenyl analog [2]. A tPSA exceeding 90 Ų is widely associated with poor passive permeation of the blood-brain barrier; the target compound closely approaches this threshold, making it inherently less likely to distribute into the central nervous system than the lower-PSA phenyl analog.

CNS penetration blood-brain barrier PSA threshold

Application Scenarios Where 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Provides a Tangible Advantage


Periphery-Restricted Lead Optimization Programs

When a drug discovery program requires compounds that act outside the central nervous system, the combination of low LogP (0.7) and a tPSA of 89.1 Ų—approaching the 90 Ų BBB-permeation threshold—makes this building block a valuable starting point [1]. The derived library members are less likely to cross the BBB than analogs built from the more lipophilic 4-fluorophenyl scaffold (LogP = 2.26, PSA = 76.2 Ų).

High-Solubility Amide Library Synthesis

The carboxylic acid handle enables straightforward amide coupling with amine building blocks under standard HATU or EDC conditions. Because the parent acid has an XLogP3 of 0.7 and a predicted pKa of 2.51 (fully ionized at neutral pH) [1][2], the resulting amides typically retain good aqueous solubility, minimizing precipitation during high-throughput screening assays—a common failure mode for more lipophilic oxadiazole intermediates.

Fragment-Based Drug Discovery Targeting Hydrogen-Bond-Rich Binding Sites

With 7 hydrogen-bond acceptors—one more than the phenyl analog—the fragment-sized scaffold can establish additional polar contacts with protein targets that feature extensive hydrogen-bond networks (e.g., kinases, proteases) [1]. This incremental gain may translate into higher hit rates when screening fragment libraries against such targets.

PROTAC Linker Attachment via Carboxylic Acid Handle

The carboxylic acid group provides a direct tether point for amine-terminated PROTAC linkers. The presence of the pyridine nitrogen and fluorine atom can engage in auxiliary interactions with the E3 ligase surface (e.g., VHL or CRBN), potentially improving ternary complex stability compared to simpler phenyl-oxadiazole intermediates that lack these additional contact points [1].

Quote Request

Request a Quote for 5-(5-Fluoropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.